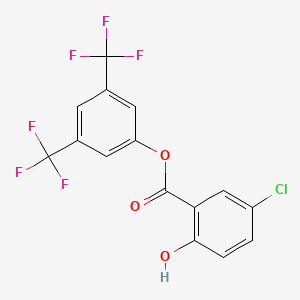

Benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester

Description

This compound is a halogenated and fluorinated benzoic acid ester with the molecular formula C₁₆H₈ClF₆O₃. Its structure features:

- A 5-chloro-2-hydroxybenzoic acid core, introducing acidity (via the hydroxyl group) and electron-withdrawing effects (Cl).

- A 3,5-bis(trifluoromethyl)phenyl ester group, contributing strong electron-withdrawing and lipophilic properties.

While direct data for this compound are absent in the provided evidence, structural analogs (e.g., fluorinated esters, halogenated benzoic acids) offer insights into its physicochemical and functional characteristics.

Properties

CAS No. |

634184-76-2 |

|---|---|

Molecular Formula |

C15H7ClF6O3 |

Molecular Weight |

384.65 g/mol |

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl] 5-chloro-2-hydroxybenzoate |

InChI |

InChI=1S/C15H7ClF6O3/c16-9-1-2-12(23)11(6-9)13(24)25-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,23H |

InChI Key |

VTOCOJLNMRXIBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 5-chloro-2-hydroxybenzoic acid with 3,5-bis(trifluoromethyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid derivatives.

Reduction: Formation of 3,5-bis(trifluoromethyl)phenyl alcohol derivatives.

Substitution: Formation of substituted benzoic acid esters.

Scientific Research Applications

Benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

(a) Trifluoromethyl-Substituted Esters

- Benzoic acid, (4-(trifluoromethyl)phenyl)methyl ester (CAS 35-657-4) and Benzoic acid, (2-(trifluoromethyl)phenyl)methyl ester (CAS 67-932-3) : Both feature a single trifluoromethyl (CF₃) group on the ester phenyl ring. The bis-CF₃ group in the target compound enhances electron withdrawal, increasing ester stability against hydrolysis compared to mono-CF₃ analogs. Steric hindrance from bis-CF₃ may reduce reactivity in nucleophilic substitutions.

(b) Chlorinated and Hydroxylated Benzoates

- Benzoic acid, 5-chloro-2-[(4-methylphenoxy)methyl]-, methyl ester (CAS 868636-28-6) : Shares a 5-chloro substitution but lacks hydroxyl and fluorinated groups. Predicted boiling point (423°C) and density (1.21 g/cm³) suggest moderate volatility and hydrophobicity. The target compound’s bis-CF₃ group likely increases density and boiling point further. The hydroxyl group in the target compound introduces acidity (pKa ~2–3 estimated), distinguishing it from non-hydroxylated esters.

Fluorinated Ester Comparisons

(a) Perfluorinated Compounds

- Benzoic acid, 2-sulfo-, 1-(dodecafluoroheptyl) ester, sodium salt (CAS 29811-19-6) :

- Fully fluorinated alkyl chains confer extreme hydrophobicity and thermal stability.

- The target compound’s bis-CF₃ group provides partial fluorination, balancing hydrophobicity with synthetic accessibility.

(b) Pentafluorophenyl Esters

- Benzoic acid, 2-[(2-chloro-4-iodophenyl)amino]-3,4-difluoro-, pentafluorophenyl ester : Pentafluorophenyl (C₆F₅) esters are highly electron-deficient, accelerating reactions like peptide coupling. The target’s bis-CF₃ phenyl group is less electron-withdrawing than C₆F₅ but offers comparable steric bulk.

Physicochemical Properties (Predicted vs. Analogs)

Biological Activity

Benzoic acid derivatives are significant in pharmaceutical chemistry due to their diverse biological activities. The compound Benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester (CAS Number: 321-14-2) is notable for its potential antimicrobial properties and applications in drug design. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula: C₁₃H₉ClF₆O₃

- Molecular Weight: 335.66 g/mol

- IUPAC Name: this compound

The presence of the trifluoromethyl groups is known to enhance the pharmacological properties of compounds by improving their lipophilicity and metabolic stability.

Synthesis

The synthesis of benzoic acid derivatives often involves various chemical reactions such as Friedel-Crafts acylation or nucleophilic substitutions. Recent studies have reported efficient synthetic routes that yield high purity and yield of the desired compounds, including this specific ester derivative .

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity against various bacterial strains. The compound has shown effectiveness against drug-resistant bacteria, including Staphylococcus aureus (MRSA) and Enterococcus faecalis.

| Compound | Minimum Biofilm Eradication Concentration (MBEC) | Target Bacteria |

|---|---|---|

| Benzoic acid derivative | 1 µg/mL | S. aureus, E. faecalis |

| Vancomycin | Control | S. aureus |

These results suggest that the compound's structural features contribute to its ability to disrupt biofilms, which are often resistant to conventional antibiotics .

The mechanism by which benzoic acid derivatives exert their antimicrobial effects is multifaceted:

- Cell Membrane Disruption: The lipophilic nature of the trifluoromethyl groups allows these compounds to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation: Studies have shown that these compounds can inhibit the initial attachment of bacteria to surfaces, a critical step in biofilm development .

- Interference with Metabolic Pathways: Some derivatives may interfere with bacterial metabolic processes, although specific pathways for this compound require further investigation.

Case Studies

- Study on Antibacterial Efficacy: A recent study evaluated the antibacterial efficacy of various benzoic acid derivatives against clinical isolates of MRSA. The findings revealed that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to standard treatments .

- Biofilm Inhibition Analysis: Another research focused on the biofilm inhibition capabilities of this compound against E. faecalis. Results indicated a significant reduction in biofilm formation at concentrations as low as 1 µg/mL, highlighting its potential as a therapeutic agent in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.